Cas no 114173-36-3 (Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
114173-36-3 structure
Product Name:Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
CAS 번호:114173-36-3
MF:C16H21NO3
메가와트:275.342844724655
CID:106200
PubChem ID:3623
Update Time:2025-04-18
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 화학적 및 물리적 성질
이름 및 식별자
-
- Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- homatropine
- ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester (9CI)
- (.+/-.)-Homatropine
- BDBM82370
- CAS_87-00-3
- NSC60600
- AKOS005605558
- Homoatropine
- NCGC00015489-06
- SCHEMBL23970
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate
- Tropine, mandelate
- Homotropine
- NCGC00162198-01
- 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
- 1.alpha.H,5.alpha.H-Tropan-3-.alpha.-ol, mandelate
- 114173-36-3
- Benzeneacetic acid, .alpha.-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(.+/-.)-
- Mandelytropeine
- SDCCGSBI-0050574.P003
- Mandelyltropeine
- Lopac0_000592
- CHEMBL1237117
- SR-01000075900-6
- NCI60_004650
- CCG-204681
- FT-0603300
- 3.alpha.-Hydroxy-1.alpha.H,5.alpha.H-tropanium mandelate (ester)
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate #
- L000927
- NCGC00015489-02
- Mandelic acid, 3d-tropanyl ester
- NCGC00015489-03
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate
- NSC_5821
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- Homatropin
- NSC-60600
- DTXSID60858968
- NS00127348
-
- 인치: 1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3
- InChIKey: ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- 미소: O(C(C(C1C=CC=CC=1)O)=O)C1CC2CCC(C1)N2C
계산된 속성
- 정밀분자량: 275.15223
- 동위원소 질량: 275.15214353g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 4
- 복잡도: 340
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 3
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.9
- 토폴로지 분자 극성 표면적: 49.8Ų
실험적 성질
- PSA: 49.77
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 관련 문헌
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
114173-36-3 (Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester) 관련 제품
- 87-00-3((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)
- 3736-36-5(Tropine benzilate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
추천 공급업체
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
Beyond Pharmaceutical Co., Ltd
골드 회원
중국 공급자
시약
Yunnanjiuzhen
골드 회원
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량